molecular formula C29H29N3O4 B10805885 3-(1H-Indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1H-Indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10805885
M. Wt: 483.6 g/mol
InChI Key: HLCRRPZCBYWTPL-UHFFFAOYSA-N
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Description

WAY-329689 is a chemical compound known for its ability to inhibit ABL kinase activity. It has a molecular formula of C29H29N3O4 and a molecular weight of 483.56. This compound is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

The synthesis of WAY-329689 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial production methods for WAY-329689 are also not widely available in the public domain. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

WAY-329689 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-329689 may result in the formation of oxidized derivatives with different functional groups .

Scientific Research Applications

WAY-329689 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of ABL kinase inhibitors.

    Biology: It is used to investigate the role of ABL kinase in various cellular processes.

    Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving ABL kinase dysregulation.

    Industry: It is used in the development of new chemical entities and drug discovery programs.

Mechanism of Action

WAY-329689 exerts its effects by inhibiting ABL kinase activity. ABL kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting ABL kinase, WAY-329689 disrupts these processes, leading to the suppression of cell proliferation and induction of apoptosis in certain cell types .

Comparison with Similar Compounds

WAY-329689 is unique in its specific inhibition of ABL kinase. Similar compounds include:

  • WAY-204688
  • WAY-100135
  • WAY-123398
  • WAY-101405
  • WAY-267464 dihydrochloride

These compounds also exhibit kinase inhibitory activities but may differ in their specificity, potency, and pharmacokinetic properties .

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O4/c1-18-12-13-25(36-3)24(16-18)31-28(33)26-20-9-4-5-10-21(20)29(34)32(14-15-35-2)27(26)22-17-30-23-11-7-6-8-19(22)23/h4-13,16-17,26-27,30H,14-15H2,1-3H3,(H,31,33)

InChI Key

HLCRRPZCBYWTPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)CCOC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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